molecular formula C15H30N4O7 B611197 t-Boc-Aminooxy-PEG4-azide CAS No. 2100306-64-5

t-Boc-Aminooxy-PEG4-azide

Cat. No.: B611197
CAS No.: 2100306-64-5
M. Wt: 378.43
InChI Key: RIZQRNYLIDPPFQ-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG4-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (t-Boc) protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . The t-Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets play a crucial role in bioconjugation experiments .

Mode of Action

The azide group in this compound can react with its targets (alkyne, BCN, DBCO) via Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to form a free amine .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the broader biochemical pathway known as Click Chemistry, which is widely used in bioconjugation experiments .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This linkage can be useful in various research applications, including the synthesis of PROTACs .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-Boc-aminooxy group can be deprotected under mild acidic conditions . Additionally, the compound is recommended to be stored at 2-8°C for short term or -20°C for long term .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG4-azide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

t-Boc-Aminooxy-PEG4-azide is unique due to its combination of a t-Boc-protected aminooxy group and an azide group, along with a hydrophilic PEG spacer. Similar compounds include:

This compound stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

t-Boc-Aminooxy-PEG4-azide is a specialized compound utilized primarily in bioconjugation and drug delivery applications. This compound features a t-Boc-protected aminooxy group and an azide group, which allows it to participate in click chemistry reactions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • t-Boc Group : A protecting group that stabilizes the aminooxy functionality until needed for reaction.
  • Aminooxy Group : Capable of forming stable oxime bonds with aldehydes.
  • Azide Group : Enables participation in click chemistry, particularly with terminal alkynes to form stable triazole linkages.

These features make this compound a versatile linker for bioconjugation applications.

The primary mechanism of action involves the formation of covalent bonds with target biomolecules through two main pathways:

  • Oxime Bond Formation : The aminooxy group reacts with aldehydes to create stable oxime bonds.
  • Click Chemistry : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), leading to the formation of triazole linkages .

These reactions facilitate the targeted delivery of therapeutic agents and the immobilization of proteins, enhancing their biological activity.

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling Pathways : By enabling the conjugation of biomolecules, it can modulate signal transduction pathways.
  • Gene Expression : The compound can affect transcriptional regulation through its interactions with DNA or RNA.
  • Cellular Metabolism : It may alter metabolic pathways by facilitating the delivery of enzymes or substrates .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its incorporation into larger PROTAC (Proteolysis Targeting Chimera) constructs. As a PEG linker, it enhances solubility and stability, potentially improving absorption, distribution, metabolism, and excretion (ADME) properties .

Drug Delivery Systems

This compound is employed in developing drug delivery systems that enhance therapeutic efficacy while minimizing toxicity. Its ability to form stable linkages allows for precise targeting of drugs to specific tissues or cells.

Antibody-Drug Conjugates (ADCs)

This compound is also used in the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies. This targeted approach improves therapeutic outcomes while reducing off-target effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Bioconjugation Efficiency : Research demonstrated that this compound significantly enhances the efficiency of bioconjugation reactions compared to traditional methods. The resulting conjugates exhibited improved stability and bioactivity .
  • Therapeutic Applications : In preclinical models, compounds linked via this compound showed enhanced therapeutic effects against specific cancer types when used as part of ADCs .
  • Metabolic Stability : Studies indicated that conjugates formed using this linker maintained metabolic stability over extended periods, supporting prolonged therapeutic action without significant degradation .

Comparative Analysis

PropertyThis compoundOther PEG Linkers
ReactivityHighModerate
StabilityHighVariable
SolubilityEnhancedDepends on PEG length
Application VersatilityBroadLimited

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQRNYLIDPPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134539
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-64-5
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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